molecular formula C8H7F2NO2 B598256 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone CAS No. 1198166-10-7

1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone

Cat. No. B598256
CAS RN: 1198166-10-7
M. Wt: 187.146
InChI Key: JCMKOGOMMONSBN-UHFFFAOYSA-N
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Description

“1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone” is a chemical compound with the molecular formula C8H7F2NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C8H7F2NO2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Safety and Hazards

“1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone” is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety and hazard information was not available in the sources I found.

properties

IUPAC Name

1-[6-(difluoromethoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5(12)6-2-3-7(11-4-6)13-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMKOGOMMONSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735997
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198166-10-7
Record name 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methoxy-N-methyl-2-difluoromethoxynicotinamide (336 mg, 1.45 mmol) was dissolved in tetrahydrofuran (7.3 mL). 0.93 M methylmagnesium bromide (2.4 mL, 2.18 mmol) was added dripwise at 0° C. under an argon atmosphere. The resultant mixture was stirred for 10 minutes and added with 1N hydrochloric acid at the same temperature. Subsequently, the reaction solution was added with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified using silica-gel column chromatography (n-hexane/ethyl acetate=4/1). 1-(2-(Difluoromethoxy)pyridin-5-yl)ethanone (264 mg, yield 98%) was obtained as a yellow oil.
Name
N-methoxy-N-methyl-2-difluoromethoxynicotinamide
Quantity
336 mg
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reactant
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7.3 mL
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2.4 mL
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reactant
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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